molecular formula C20H22N2O B5639843 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

Cat. No.: B5639843
M. Wt: 306.4 g/mol
InChI Key: STWNXIFFMVAOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a complex organic compound with the molecular formula C20H22N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the trimethyl and methylphenyl groups. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process is often carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reaction conditions.

Scientific Research Applications

2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-N-(4-methylphenyl)-3-(2,4,6-trinitrophenoxy)pentanamide
  • 2,2,4-Trimethyl-N-(4-methylphenyl)-1(2H)-quinolinecarboxamide

Uniqueness

Compared to similar compounds, 2,2,4-TRIMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE stands out due to its unique structural features and potential applications. Its specific arrangement of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-9-11-16(12-10-14)21-19(23)22-18-8-6-5-7-17(18)15(2)13-20(22,3)4/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWNXIFFMVAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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